molecular formula C27H34N2O4 B11641932 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11641932
M. Wt: 450.6 g/mol
InChI Key: YQCCRBYTCSKXBL-WJTDDFOZSA-N
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Description

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C27H34N2O4

Molecular Weight

450.6 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H34N2O4/c1-6-16-33-21-12-13-22(19(3)17-21)25(30)23-24(20-10-8-18(2)9-11-20)29(27(32)26(23)31)15-7-14-28(4)5/h8-13,17,24,30H,6-7,14-16H2,1-5H3/b25-23+

InChI Key

YQCCRBYTCSKXBL-WJTDDFOZSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)C)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)C)O)C

Origin of Product

United States

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